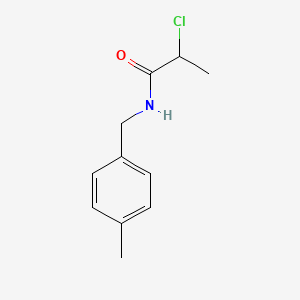

2-chloro-N-(4-methylbenzyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

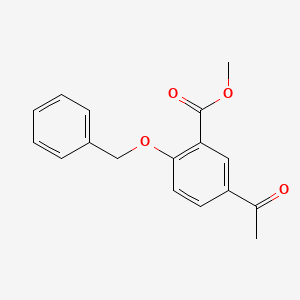

2-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It’s a specialty product often used for proteomics research .

Synthesis Analysis

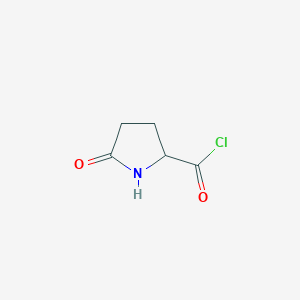

A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The solubility of 2-chloro-N-(4-methylphenyl)propanamide increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .Aplicaciones Científicas De Investigación

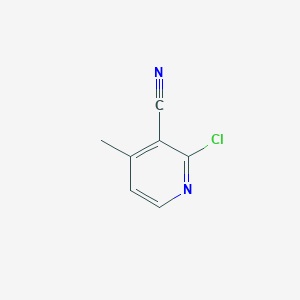

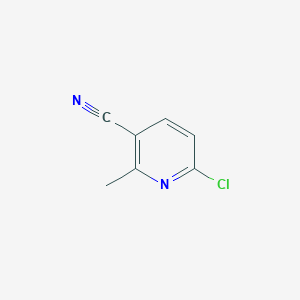

Chemistry and Molecular Structure

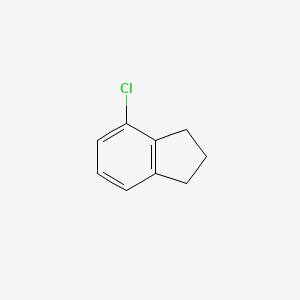

The molecular structure of compounds related to 2-chloro-N-(4-methylbenzyl)propanamide plays a significant role in medicinal chemistry, particularly in cancer chemotherapy. For example, certain inhibitors of dihydrofolate reductase, which show promise for cancer treatment, have been studied for their molecular structures by X-ray crystallography (Camerman, Smith, & Camerman, 1978).

Synthesis Processes

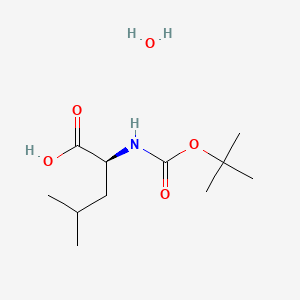

2-chloro-N-(4-methylbenzyl)propanamide is involved in complex synthesis processes, such as the asymmetric synthesis of 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process includes kinetic resolution and intramolecular transesterification (Sugiyama et al., 2003).

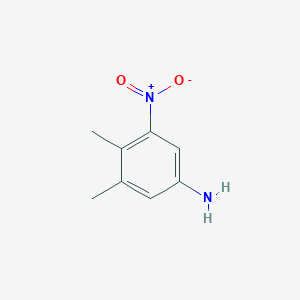

Antimicrobial Properties

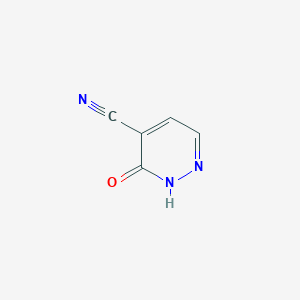

The antimicrobial properties of related compounds, such as arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, have been synthesized and tested. These compounds, including derivatives of 2-chloro-N-(4-methylbenzyl)propanamide, show significant antibacterial and antifungal activities (Baranovskyi et al., 2018).

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures has been studied, providing insights into its dissolution properties, which are crucial for its application in different chemical processes (Pascual et al., 2017).

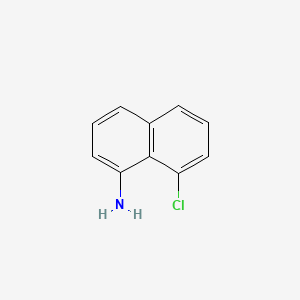

Antitumor Activity

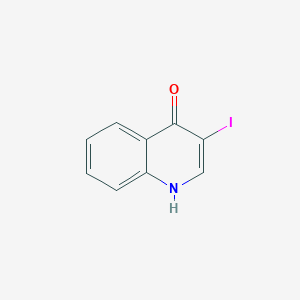

Novel derivatives, such as 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, have been synthesized and evaluated for their in vitro antitumor activity. These studies contribute to the understanding of the potential antitumor applications of related compounds (El-Azab et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUITZLONWBSHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585356 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide | |

CAS RN |

91131-15-6 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)